Cas no 2680823-26-9 (benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate)

benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-{6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-yl}carbamate
- EN300-28290903
- 2680823-26-9
- benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate
-
- インチ: 1S/C14H10FN3O2S/c15-12-6-10-11(7-16-12)21-13(17-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18,19)
- InChIKey: KGHPCUABPPRKOE-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(=O)OCC2C=CC=CC=2)=NC2C=C(N=CC1=2)F
計算された属性
- せいみつぶんしりょう: 303.04777591g/mol
- どういたいしつりょう: 303.04777591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 92.4Ų
benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290903-1g |
benzyl N-{6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-yl}carbamate |
2680823-26-9 | 1g |
$0.0 | 2023-09-08 | ||
Enamine | EN300-28290903-1.0g |
benzyl N-{6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-yl}carbamate |
2680823-26-9 | 95.0% | 1.0g |
$0.0 | 2025-03-19 |
benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamateに関する追加情報
Benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate: A Comprehensive Overview
Benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate (CAS No: 2680823-26-9) is a sophisticated organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry. The structure of this compound incorporates a benzyl group attached to a carbamate moiety, which is further connected to a 6-fluoro-substituted 1,3-thiazolo[5,4-c]pyridine ring system. This unique combination of functional groups and heterocyclic structures makes it a subject of interest in both academic and industrial research.
The synthesis of benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate involves a series of carefully designed organic reactions. The process typically begins with the preparation of the heterocyclic core, which is achieved through a combination of cyclization and substitution reactions. The introduction of the fluoro group at the 6-position of the thiazolopyridine ring is crucial for optimizing the compound's pharmacokinetic properties. Subsequent steps involve the coupling of the benzyl group to the carbamate moiety, ensuring stability and bioavailability.
Recent studies have highlighted the potential of benzyl carbamate derivatives in modulating various biological pathways. For instance, research published in 2023 demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting key enzymes involved in inflammatory responses. Additionally, its ability to act as a selective inhibitor of certain kinases makes it a candidate for drug development in oncology and neurodegenerative diseases.
The structural uniqueness of benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate also lends itself to applications in materials science. Its ability to form stable amide bonds under mild conditions has been explored for use in polymer chemistry and nanotechnology. Furthermore, its electronic properties make it a potential candidate for organic electronics and optoelectronic devices.
In terms of environmental impact, studies have shown that this compound exhibits low toxicity towards aquatic organisms when used at recommended concentrations. However, ongoing research is focused on optimizing its degradation pathways to minimize any potential ecological risks.
The development and characterization of benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate represent a significant advancement in heterocyclic chemistry. Its multifaceted applications across diverse fields underscore its importance as a versatile building block in modern chemical synthesis.
2680823-26-9 (benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate) 関連製品
- 1806404-13-6(Ethyl 4-(3-bromo-2-oxopropyl)-3-ethylbenzoate)
- 148546-85-4(methyl 3-amino-4,5-dimethoxybenzoate)
- 2137536-46-8(6-Methoxy-2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 853234-57-8(2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione)
- 182227-93-6(1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane)
- 2167797-58-0(tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate)
- 29617-66-1((S)-(-)-2-Chloropropionic Acid)
- 1021013-79-5(N-(2-ethylbutyl)-4-methoxyaniline)
- 1338937-12-4(7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one)



